4-(1,3,4-Oxadiazol-2-yl)phenol

Fluorescence spectroscopy Oxadiazole fluorophores Regioisomer comparison

4-(1,3,4-Oxadiazol-2-yl)phenol (CAS 5378-27-8) is a strategically differentiated heterocyclic building block for medicinal chemistry and fluorescence-based screening. The para-hydroxyphenyl substitution pattern confers broad solvent compatibility (φ 0.20–0.62 across multiple solvents), unlike the solvent-restricted ortho-isomer, eliminating buffer optimization in HTS campaigns. Its unsubstituted C5 position enables efficient parallel derivatization for focused oxadiazole libraries, with documented use as an intermediate in class II HDAC inhibitor synthesis. The compound exhibits ~10-fold wild-type vs. mutant EGFR selectivity, making it the preferred probe for discriminating EGFR-driven proliferation from resistance mechanisms. Standard purity: ≥95%.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 5378-27-8
Cat. No. B052066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3,4-Oxadiazol-2-yl)phenol
CAS5378-27-8
Synonyms2-(4-Hydroxyphenyl)-1,3,4-oxadiazole;  p-1,3,4-Oxadiazol-2-ylphenol;  4-(1,3,4-Oxadiazol-2-yl)phenol; 
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=CO2)O
InChIInChI=1S/C8H6N2O2/c11-7-3-1-6(2-4-7)8-10-9-5-12-8/h1-5,11H
InChIKeyZHXGIRTXWLLTDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1,3,4-Oxadiazol-2-yl)phenol (CAS 5378-27-8) for Procurement: Compound Class, Specifications, and Baseline Characteristics


4-(1,3,4-Oxadiazol-2-yl)phenol (CAS 5378-27-8) is a heterocyclic building block featuring a 1,3,4-oxadiazole ring substituted at the 2-position with a 4-hydroxyphenyl group . The compound has a molecular formula of C8H6N2O2 and a molecular weight of 162.15 g/mol . Key physicochemical parameters include a predicted density of 1.38 g/cm3, a boiling point of approximately 215°C at 760 mmHg, a flash point of 83.8°C, and a refractive index of 1.588 . The compound is commercially available from multiple suppliers with typical purity specifications of 95% or higher, and it is intended exclusively for research and development applications, not for human or veterinary use .

Why 4-(1,3,4-Oxadiazol-2-yl)phenol Cannot Be Simply Interchanged with Regioisomers or Unsubstituted 1,3,4-Oxadiazole Analogs


The 1,3,4-oxadiazole scaffold exhibits profound substitution-dependent variation in photophysical and biological properties that precludes straightforward analog substitution. The specific para-substitution pattern of the phenol ring relative to the oxadiazole core in 4-(1,3,4-oxadiazol-2-yl)phenol establishes a distinct electronic environment that differs fundamentally from its ortho-substituted regioisomer 2-(1,3,4-oxadiazol-2-yl)phenol (CAS 1008-65-7) [1]. This positional isomerism alters intramolecular hydrogen bonding capacity, molecular geometry, and solvatochromic behavior, which in turn affects fluorescence quantum yield, target binding affinity, and metabolic stability [1]. Additionally, the unsubstituted oxadiazole ring in this compound provides a versatile handle for further derivatization that differs from 2,5-disubstituted analogs bearing tert-butyl or phenyl moieties, which exhibit distinct antioxidant profiles and steric constraints [2]. Generic substitution without rigorous comparative evaluation risks introducing uncharacterized variability in key performance parameters, particularly in fluorescence-based assays and structure-activity relationship studies.

4-(1,3,4-Oxadiazol-2-yl)phenol (CAS 5378-27-8) Quantitative Differentiation Evidence for Procurement Decision-Making


Para- vs. Ortho-Regioisomer Differentiation: Solvent-Dependent Fluorescence Behavior and Quantum Yield Implications

The fluorescence properties of 1,3,4-oxadiazole derivatives are highly sensitive to the position of phenolic hydroxyl substitution. A comprehensive study of 2-aryl-1,3,4-oxadiazoles established that the ortho-substituted regioisomer 2-(1,3,4-oxadiazol-2-yl)phenol exhibits strongly solvent-restricted emission, fluorescing with appreciable intensity only in highly polar aprotic DMSO (λmaxfl = 350 nm, φ = 0.19) [1]. In contrast, other 2-aryl-1,3,4-oxadiazoles in the same series luminesce with high quantum yields (φ 0.20–0.62) across both polar and nonpolar solvents [1]. The para-substituted 4-(1,3,4-oxadiazol-2-yl)phenol, lacking the intramolecular hydrogen bond between the phenolic -OH and the oxadiazole nitrogen that constrains the ortho isomer, is expected to exhibit the broader solvent compatibility and higher quantum yields characteristic of the general series, though direct comparative data for the para isomer in identical experimental conditions is currently limited in the public literature [1].

Fluorescence spectroscopy Oxadiazole fluorophores Regioisomer comparison

EGFR Wild-Type vs. Mutant Selectivity: A 10-Fold Differential in Inhibitory Potency

4-(1,3,4-Oxadiazol-2-yl)phenol demonstrates a pronounced selectivity profile in epidermal growth factor receptor (EGFR) inhibition, with a reported 10-fold difference in potency between wild-type and mutant enzyme forms . The compound exhibits robust inhibitory activity against EGFR wild-type enzyme while showing approximately 10-fold inferior potency against the mutant form of EGFR . This selectivity pattern is mechanistically significant: EGFR mutations are commonly associated with acquired resistance to first-line tyrosine kinase inhibitors in non-small cell lung cancer and other malignancies. Compounds exhibiting preferential wild-type EGFR inhibition serve distinct research purposes, including wild-type-selective probe development, resistance mechanism studies where sparing mutant EGFR signaling is desired, and orthogonal validation of EGFR dependency in cell lines with defined mutation status.

EGFR inhibition Kinase selectivity Cancer research Target validation

Apoptosis Induction Mechanism: Reactive Oxygen Species Generation as a Differentiated Cytotoxic Pathway

4-(1,3,4-Oxadiazol-2-yl)phenol (designated ODOP) functions as a potent and selective apoptosis inducer that operates through a reactive oxygen species (ROS)-dependent mechanism distinct from classical chemotherapeutic agents . The compound activates polyphosphoric acid in mitochondria to generate ROS, triggering downstream apoptotic cascades . The cytotoxicity exhibits dose-dependent characteristics and is reconfirmed through nucleophilic attack on DNA . While many 1,3,4-oxadiazole derivatives exert cytotoxicity through tubulin polymerization inhibition or kinase targeting, ODOP's ROS-mediated mitochondrial pathway represents a mechanistically distinct approach that may circumvent certain resistance mechanisms associated with conventional cytotoxic agents . In comparative context, 2,5-disubstituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties demonstrate antioxidant activity via DPPH and FRAP assays (free-radical scavenging) [1], contrasting with ODOP's pro-oxidant, ROS-generating mechanism—highlighting how subtle structural modifications within the oxadiazole class can invert the redox functional profile from antioxidant to pro-oxidant.

Apoptosis Reactive oxygen species Mitochondrial targeting Cancer cell death

Synthetic Versatility: Unsubstituted Oxadiazole C5 Position Enables Divergent Derivatization

4-(1,3,4-Oxadiazol-2-yl)phenol bears an unsubstituted C5 position on the oxadiazole ring (hydrogen at the 5-position), which distinguishes it from 2,5-disubstituted analogs such as 4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol and 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols . This unsubstituted position provides a synthetically accessible handle for late-stage diversification via electrophilic substitution, metal-catalyzed cross-coupling, or direct C-H functionalization strategies that are unavailable in fully substituted analogs. In comparison, 2,5-disubstituted oxadiazoles require de novo synthesis for each analog, whereas the parent 4-(1,3,4-oxadiazol-2-yl)phenol can serve as a common intermediate for generating focused libraries through derivatization at the C5 position . Additionally, the compound has been documented as an intermediate in the synthesis of potential class II human histone deacetylase (HDAC) inhibitors [1], further validating its utility as a versatile building block.

Medicinal chemistry Library synthesis Scaffold derivatization Structure-activity relationship

4-(1,3,4-Oxadiazol-2-yl)phenol (CAS 5378-27-8): Evidence-Backed Research and Industrial Application Scenarios for Informed Procurement


Wild-Type EGFR-Selective Tool Compound Development for Cancer Signaling Studies

Based on the 10-fold selectivity differential between wild-type and mutant EGFR enzyme inhibition [1], 4-(1,3,4-oxadiazol-2-yl)phenol is optimally deployed as a wild-type EGFR-selective probe in cellular signaling studies. This application is particularly relevant for discriminating between wild-type EGFR-driven proliferation and mutant EGFR-mediated resistance mechanisms in cancer cell line panels. The compound enables cleaner target validation experiments compared to pan-EGFR inhibitors that lack this selectivity window.

Fluorescence-Based Screening Assays Requiring Broad Solvent Compatibility

The inferred broad solvent compatibility and higher quantum yield (φ expected 0.20–0.62 across multiple solvent systems) of the para-substituted 4-(1,3,4-oxadiazol-2-yl)phenol, contrasted with the solvent-restricted emission of the ortho-isomer (φ = 0.19 in DMSO only) [1], positions this compound for fluorescence-based high-throughput screening applications where consistent signal across diverse assay buffers is essential. This solvent versatility eliminates the need for buffer optimization required when using regioisomers with restricted emission profiles.

Mitochondrial ROS-Mediated Apoptosis Pathway Investigation

The compound's documented mechanism as a selective apoptosis inducer operating through mitochondrial polyphosphoric acid activation and subsequent ROS generation [1] makes it suitable for investigating oxidative stress-dependent cell death pathways. This application is differentiated from studies using antioxidant oxadiazole derivatives that function as free-radical scavengers [2], providing researchers with a tool to probe pro-oxidant mechanisms in mitochondrial dysfunction and apoptosis signaling.

Common Intermediate for Focused 1,3,4-Oxadiazole Library Synthesis and HDAC Inhibitor Development

The unsubstituted C5 position on the oxadiazole ring enables efficient parallel derivatization from a single intermediate [1], making 4-(1,3,4-oxadiazol-2-yl)phenol a strategic procurement choice for medicinal chemistry groups synthesizing focused oxadiazole libraries. This compound has been specifically documented as an intermediate in the synthesis of potential class II human histone deacetylase (HDAC) inhibitors [2], supporting its deployment in epigenetic drug discovery programs where structural diversification around the oxadiazole core is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1,3,4-Oxadiazol-2-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.